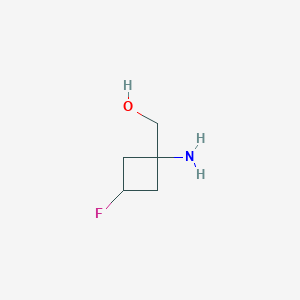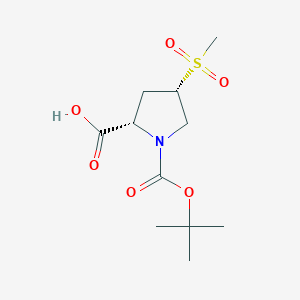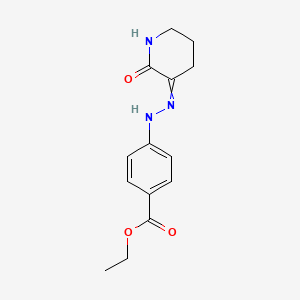
Ethyl 4-(2-(2-oxopiperidin-3-ylidene)hydrazinyl)benzoate
説明
Ethyl 4-(2-(2-oxopiperidin-3-ylidene)hydrazinyl)benzoate, commonly known as “OPH-B,” is a synthetically produced compound that belongs to the class of piperidines1. It is available for purchase from various suppliers, including CHEMLYTE SOLUTIONS CO., LTD2.
Synthesis Analysis
OPH-B was first synthesized in 1990 by Suzuki et al. as part of their work on the design and synthesis of potential antihypertensive agents1. Unfortunately, the specific details of the synthesis process are not readily available in the search results.Molecular Structure Analysis
The molecular formula of OPH-B is C14H17N3O33. The molecular weight is 275.303. However, the specific details about the molecular structure are not provided in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving OPH-B are not detailed in the search results. However, it’s worth noting that the compound can be analyzed using techniques such as NMR and HPLC/GC45.Physical And Chemical Properties Analysis
The physical and chemical properties of OPH-B are not detailed in the search results. However, it is known that the compound can be analyzed using techniques such as NMR and HPLC/GC45.科学的研究の応用
Antioxidant Capacity and Reaction Pathways
Antioxidants play a crucial role in mitigating oxidative stress and its associated cellular damage. A study by Ilyasov et al. (2020) delves into the antioxidant capacity assays based on the ABTS radical cation, highlighting the reaction pathways of antioxidants. While this study focuses on phenolic antioxidants, the methodologies and insights could be relevant to understanding the antioxidant potential of related compounds, including Ethyl 4-(2-(2-oxopiperidin-3-ylidene)hydrazinyl)benzoate, particularly in the formation of coupling adducts and oxidative degradation products (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Ethylene Inhibition in Postharvest Quality Maintenance
Ethylene production and perception are critical in the ripening and senescence of fruits and vegetables. Martínez-Romero et al. (2007) review the tools for inhibiting ethylene action or biosynthesis, such as 1-methylcyclopropene (1-MCP), to maintain postharvest quality. This context may be relevant for exploring Ethyl 4-(2-(2-oxopiperidin-3-ylidene)hydrazinyl)benzoate if it exhibits ethylene modulation properties, offering potential applications in agriculture and food preservation (Martínez-Romero et al., 2007).
Biocompatible, Degradable Materials from Chemical Modification
The development of biocompatible and degradable materials is crucial for various applications, including medical and environmental fields. Campoccia et al. (1998) discuss the chemical modification of hyaluronan to produce a new class of materials with varied biological properties. This review emphasizes the potential of chemical modifications, such as esterification, to tailor the properties of natural polymers. Research into Ethyl 4-(2-(2-oxopiperidin-3-ylidene)hydrazinyl)benzoate could explore similar pathways for creating novel materials with specific desired properties (Campoccia, Doherty, Radice, Brun, Abatangelo, & Williams, 1998).
Safety And Hazards
The safety data sheet for OPH-B can be downloaded from Combi-Blocks, Inc6. However, the specific safety and hazard information is not provided in the search results.
将来の方向性
The future directions for research and application of OPH-B are not specified in the search results. Given its initial synthesis for potential use as an antihypertensive agent1, it may have potential in this or related areas of medical research.
Please note that this analysis is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemical expert.
特性
IUPAC Name |
ethyl 4-[2-(2-oxopiperidin-3-ylidene)hydrazinyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-2-20-14(19)10-5-7-11(8-6-10)16-17-12-4-3-9-15-13(12)18/h5-8,16H,2-4,9H2,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVLAVZPGGMZMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NN=C2CCCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-(2-oxopiperidin-3-ylidene)hydrazinyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



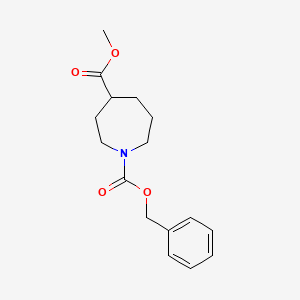
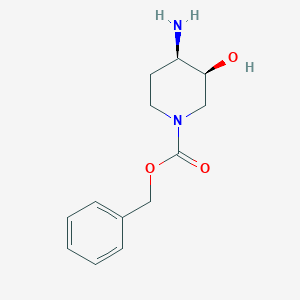
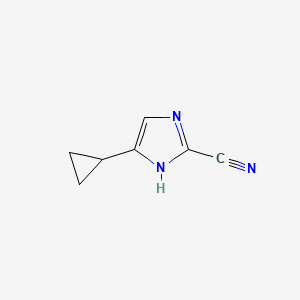
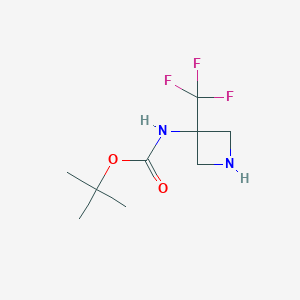

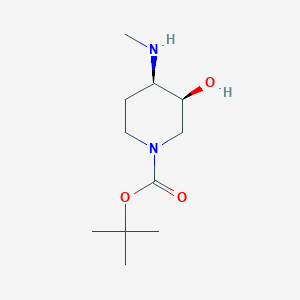
![6-Boc-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B1403515.png)
![2-tert-butyl 5-ethyl hexahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate](/img/structure/B1403516.png)
![Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate](/img/structure/B1403518.png)
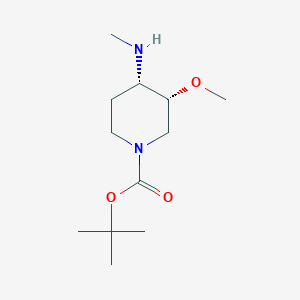
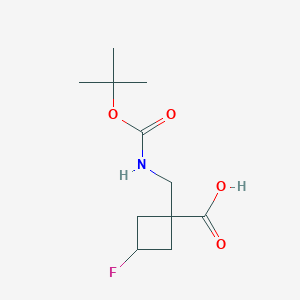
![2-Azabicyclo[3.1.1]heptane-1-carbonitrile hydrochloride](/img/structure/B1403526.png)
